

MOF-808 as a Versatile Platform for Advanced Drug Delivery

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of biomedical applications, particularly in drug delivery. MOF-808, a zirconium-based MOF, has garnered significant attention due to its exceptional chemical stability and biocompatibility. These application notes provide a comprehensive overview and detailed protocols for utilizing MOF-808 as a drug delivery system.

Data Presentation: Drug Loading and Release in MOF-808

The following tables summarize the quantitative data for the loading and release of various therapeutic agents using MOF-808 as a carrier.



Drug	MOF-808 Activation	Loading Capacity (wt%)	Encapsulati on Efficiency (%)	Key Release Characteris tics	Reference
Floxuridine	Methanol/Wat er	~1	Not Reported	Synergistic effect with Carboplatin	[1][2]
Carboplatin	Methanol/Wat er	10.99 - 13.74	Not Reported	Enhanced cytotoxicity with activation	[1][2]
Tamoxifen Citrate	Not Specified	Not Reported	55.25	73.5% release in 36 hours	[3]
Quercetin	Not Specified	41.3 - 49.5 (in a comparable Cu-based MOF)	Not Reported	pH- dependent release	[4][5]

Note: Loading capacities and release profiles can vary based on the specific synthesis and activation procedures of MOF-808, as well as the experimental conditions for drug loading and release.

Experimental Protocols Synthesis of MOF-808

This protocol describes the solvothermal synthesis of MOF-808.

Materials:

- Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
- 1,3,5-Benzenetricarboxylic acid (H₃BTC)



- N,N-Dimethylformamide (DMF)
- Formic acid

Procedure:

- Dissolve 1,3,5-benzenetricarboxylic acid (2.1 g, 10 mmol) and zirconium(IV) oxychloride octahydrate (9.7 g, 30 mmol) in a 1:1 mixture of DMF and formic acid (450 mL each) in a 1 L screw-capped glass jar.
- Sonicate the mixture for 5 minutes to ensure complete dissolution.
- Heat the sealed jar in an oven at 130°C for 48 hours.
- A white precipitate of MOF-808 will form. Allow the mixture to cool to room temperature.
- Collect the white solid by filtration or centrifugation.
- Wash the collected MOF-808 with fresh DMF (3 x 50 mL) and then with acetone (3 x 50 mL) to remove unreacted precursors and solvent molecules from the pores.
- Dry the purified MOF-808 in a vacuum oven at 150°C overnight to activate it for drug loading.

Characterization:

- Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of MOF-808.
- Scanning Electron Microscopy (SEM): To observe the morphology and particle size.
- Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume.

Drug Loading into MOF-808

This protocol provides a general method for loading therapeutic drugs into the pores of MOF-808 via immersion.

Materials:

Activated MOF-808



- Therapeutic drug (e.g., Tamoxifen Citrate, Floxuridine, Carboplatin, Quercetin)
- Appropriate solvent (e.g., ethanol, methanol/water mixture, dimethyl sulfoxide)

Procedure:

- Disperse a known amount of activated MOF-808 (e.g., 100 mg) in a solution of the desired drug (e.g., 1 mg/mL) in a suitable solvent. The ratio of MOF-808 to drug should be optimized for each specific drug.
- Stir the suspension at room temperature for 24-72 hours to allow for the diffusion of the drug molecules into the pores of the MOF.
- Collect the drug-loaded MOF-808 (Drug@MOF-808) by centrifugation.
- Wash the Drug@MOF-808 with the pure solvent to remove any drug molecules adsorbed on the external surface.
- Dry the final product under vacuum at a temperature that does not degrade the loaded drug.

Quantification of Loaded Drug: The amount of loaded drug can be determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- Loading Capacity (wt%) = (mass of loaded drug / mass of Drug@MOF-808) x 100
- Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

In Vitro Drug Release Studies

This protocol describes a typical in vitro drug release experiment using a dialysis method to simulate physiological conditions.

Materials:

- Drug@MOF-808
- Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating physiological pH)



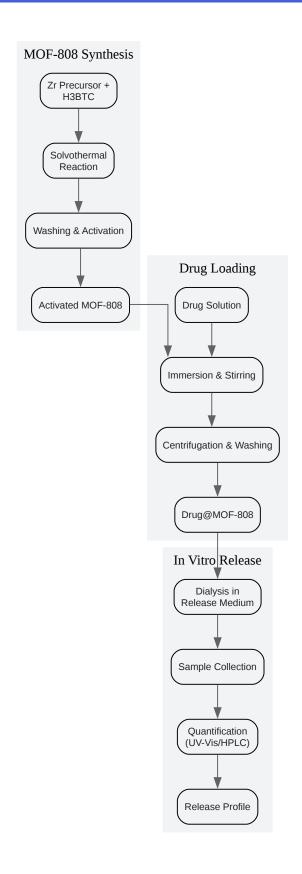
- Acetate Buffer at pH 5.5 (simulating the acidic tumor microenvironment)
- Dialysis membrane (with a molecular weight cut-off suitable to retain the MOF while allowing the drug to pass through)

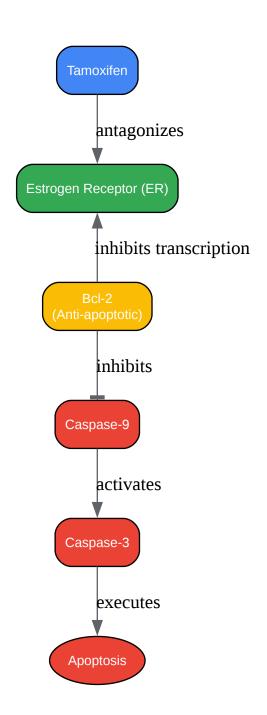
Procedure:

- Disperse a known amount of Drug@MOF-808 (e.g., 10 mg) in a small volume of the release medium (e.g., 1 mL of PBS).
- Place the suspension inside a dialysis bag and seal it.
- Immerse the dialysis bag in a larger volume of the release medium (e.g., 50 mL of PBS at pH 7.4 or acetate buffer at pH 5.5).
- Maintain the setup at 37°C with gentle stirring.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
- Calculate the cumulative percentage of drug released over time.

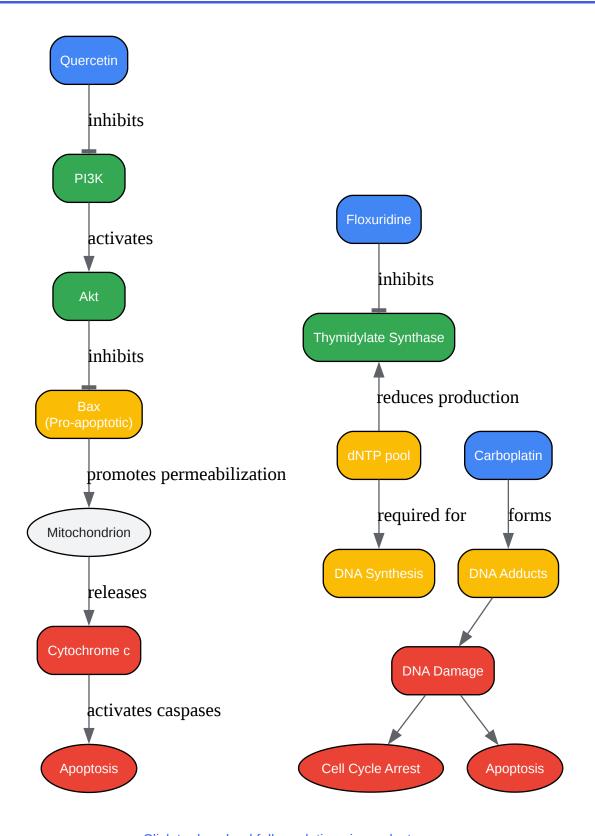
Mandatory Visualizations Experimental Workflow for MOF-808 Drug Delivery System











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